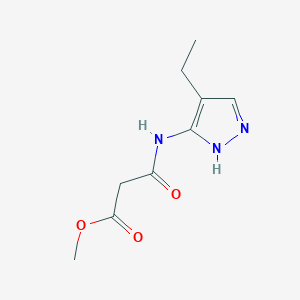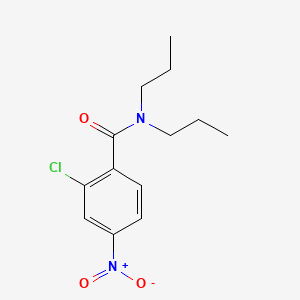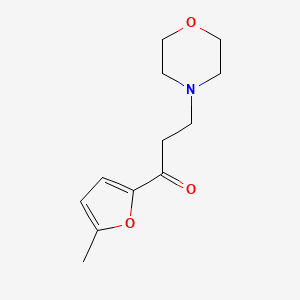
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with amino groups at positions 4 and 5, and a propanol group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 4,5-diamino-1H-pyrazole with 3-chloropropan-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino groups on the pyrazole ring attack the electrophilic carbon in the chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(4,5-diamino-1H-pyrazol-1-yl)propanal.
Reduction: Formation of 3-(4,5-diamino-1H-pyrazol-1-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer or antimicrobial agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino groups and the hydroxyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-(4,5-Diamino-1H-pyrazol-1-yl)propanal: Similar structure but with an aldehyde group instead of a hydroxyl group.
3-(4,5-Diamino-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-(4,5-Diamino-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both amino groups and a hydroxyl group, which allows for diverse chemical reactivity and potential for forming multiple types of interactions in biological systems. This versatility makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12N4O |
|---|---|
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
3-(4,5-diaminopyrazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C6H12N4O/c7-5-4-9-10(6(5)8)2-1-3-11/h4,11H,1-3,7-8H2 |
InChI-Schlüssel |
PEFRFJNQCSLCNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C(=C1N)N)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
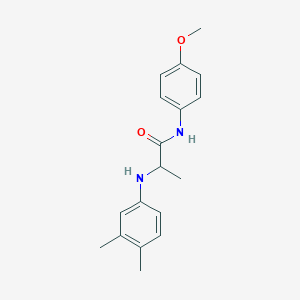
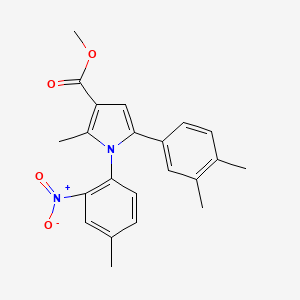



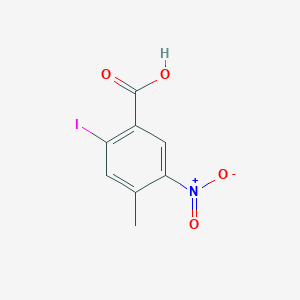
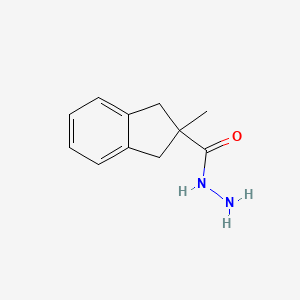
![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)
